Nadolol

Description

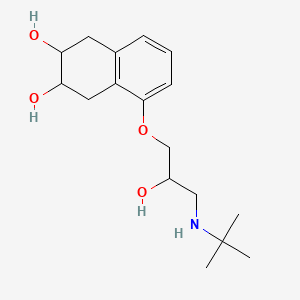

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPOSFSPZNDTMJ-UCWKZMIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nadolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide., 2.25e+00 g/L | |

| Record name | SID855594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nadolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NADOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nadolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white, crystalline powder | |

CAS No. |

220045-89-6, 42200-33-9 | |

| Record name | Nadolol [USAN:INN:JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220045896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nadolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nadolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nadolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEN504330V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NADOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nadolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124-130, 124-136 °C, 124 - 136 °C | |

| Record name | Nadolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NADOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nadolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nadolol's Mechanism of Action in Cardiovascular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Non-Selective Beta-Adrenergic Blockade

Nadolol is a long-acting, non-selective beta-adrenergic receptor antagonist, meaning it competitively blocks both β1 and β2 adrenergic receptors.[1][2] This blockade is the cornerstone of its cardiovascular effects. Unlike some other beta-blockers, this compound does not possess intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity (MSA), resulting in a pure antagonist profile.[1] Its low lipophilicity limits its penetration across the blood-brain barrier, suggesting its primary effects are mediated peripherally.[3]

Inhibition of Beta-Adrenergic Signaling

Catecholamines, such as epinephrine and norepinephrine, typically bind to β1 and β2 adrenergic receptors, which are G-protein coupled receptors. This binding activates a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to increased heart rate, myocardial contractility, and other physiological responses. This compound, by blocking the initial binding of catecholamines to these receptors, effectively inhibits this entire signaling pathway.

Cardiovascular Effects of Beta-1 Blockade

The blockade of β1-adrenergic receptors, which are predominantly located in the heart, is responsible for this compound's primary therapeutic effects in cardiovascular models. These include:

-

Negative Chronotropic Effect: A reduction in heart rate (bradycardia).[4]

-

Negative Inotropic Effect: A decrease in the force of myocardial contraction.

-

Reduced Cardiac Output: As a consequence of the decreased heart rate and contractility, the total volume of blood pumped by the heart per minute is reduced.

These effects collectively decrease the workload on the heart and myocardial oxygen demand, which is beneficial in conditions like angina pectoris.

Effects of Beta-2 Blockade

This compound's antagonism of β2-adrenergic receptors, located in the smooth muscle of blood vessels and bronchi, can lead to:

-

Vasoconstriction: By inhibiting β2-mediated vasodilation, this compound can increase peripheral resistance.

-

Bronchoconstriction: This can be a significant side effect in individuals with asthma or chronic obstructive pulmonary disease (COPD).

Modulation of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound also exerts a significant influence on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.

Inhibition of Renin Release

β1-adrenergic receptors are present on the juxtaglomerular cells of the kidneys and play a key role in stimulating the release of renin. By blocking these receptors, this compound directly inhibits renin secretion.

Downstream Effects on RAAS

The reduction in renin release sets off a cascade of downstream effects:

-

Decreased Angiotensin I: With less renin available, the conversion of angiotensinogen to angiotensin I is reduced.

-

Reduced Angiotensin II and Aldosterone: The subsequent production of the potent vasoconstrictor, angiotensin II, and the sodium- and water-retaining hormone, aldosterone, is diminished.

This overall suppression of the RAAS contributes significantly to this compound's antihypertensive effects by reducing vasoconstriction and fluid volume.

Quantitative Data from Cardiovascular Models

The following tables summarize the quantitative effects of this compound observed in various cardiovascular models.

Table 1: Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR)

| Parameter | Dose | Route of Administration | Duration of Treatment | Observed Effect |

| Blood Pressure | Not specified | Oral | Chronic (from gestation to 28 weeks) | Caused some lowering of blood pressure but did not prevent the development of hypertension. |

| Heart Rate | Not specified | Oral | Chronic | Significant beta-blockade was achieved. |

Table 2: Electrophysiological and Antiarrhythmic Effects of this compound in a Canine Model of Myocardial Infarction

| Parameter | Dose | Route of Administration | Observation |

| Ventricular Arrhythmias | 8 mg/kg | Intravenous | Reduced ventricular arrhythmias. |

| Survival Rate | 8 mg/kg | Intravenous | Increased survival to 70% (p=0.001 vs control). |

| Ventricular Fibrillation | 1.0 mg/kg | Intravenous | Reduced mortality from 60% to 20% in digoxin-pretreated dogs with induced ischemia (p=0.039). |

Table 3: Effects of this compound on Left Ventricular Performance in Humans with Ischemic Wall-Motion Disorders

| Parameter | Dose | Route of Administration | Observation |

| Resting Heart Rate | Equiblocking to Propranolol | Intravenous | Decreased (p < 0.02). |

| Mean Pulmonary Artery Pressure | Equiblocking to Propranolol | Intravenous | Small rise (p < 0.03). |

| Mean Pulmonary Artery Wedge Pressure | Equiblocking to Propranolol | Intravenous | Small rise (p < 0.03). |

| Cardiac Output | Equiblocking to Propranolol | Intravenous | Not significantly reduced. |

| Radionuclide Ejection Fraction | Equiblocking to Propranolol | Intravenous | Depressed (p < 0.002). |

Experimental Protocols

In Vivo Model of Hypertension: Spontaneously Hypertensive Rat (SHR)

This protocol outlines a general procedure for evaluating the antihypertensive effects of a beta-blocker like this compound in a commonly used genetic model of hypertension.

Objective: To assess the dose-dependent effect of this compound on blood pressure and heart rate in conscious, unrestrained Spontaneously Hypertensive Rats (SHR).

Materials:

-

Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).

-

This compound.

-

Vehicle for this compound (e.g., sterile water or saline).

-

Radiotelemetry system for continuous blood pressure and heart rate monitoring (or tail-cuff plethysmography for non-continuous measurements).

-

Animal housing and husbandry supplies.

Procedure:

-

Animal Acclimation: House rats in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment to allow for acclimatization.

-

Surgical Implantation of Radiotelemetry Probes (if applicable):

-

Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.

-

Surgically implant the radiotelemetry transmitter in the peritoneal cavity and place the catheter in the abdominal aorta.

-

Allow for a post-operative recovery period of at least one week.

-

-

Baseline Data Collection: Record baseline systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate for a stable period (e.g., 24-48 hours) before drug administration.

-

Drug Administration:

-

Prepare different doses of this compound in the chosen vehicle.

-

Administer this compound to different groups of SHR via the desired route (e.g., oral gavage, subcutaneous injection, or in drinking water). A vehicle-treated control group should be included.

-

-

Data Acquisition: Continuously monitor and record cardiovascular parameters for a defined period post-administration (e.g., 24 hours).

-

Data Analysis:

-

Calculate the change in blood pressure and heart rate from baseline for each animal at different time points and for each dose group.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects compared to the control group.

-

In Vitro Assessment of Beta-Adrenergic Receptor Blockade: Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for β-adrenergic receptors in cardiac tissue.

Objective: To quantify the binding of this compound to β1 and β2 adrenergic receptors in cardiac membrane preparations.

Materials:

-

Cardiac tissue (e.g., from rat or rabbit ventricles).

-

Homogenization buffer (e.g., Tris-HCl with protease inhibitors).

-

Radiolabeled ligand (e.g., [³H]dihydroalprenolol - a non-selective beta-antagonist).

-

This compound (unlabeled competitor).

-

Selective β1 and β2 antagonists (for competition assays to determine receptor subtype affinity).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Homogenize the cardiac tissue in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes containing the receptors.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of unlabeled this compound to competitively displace the radioligand from the receptors.

-

Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a non-selective antagonist (e.g., propranolol) to determine non-specific binding.

-

-

Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation.

-

Conclusion

This compound's mechanism of action in cardiovascular models is primarily driven by its non-selective blockade of β1 and β2 adrenergic receptors. This leads to a reduction in heart rate, myocardial contractility, and cardiac output, as well as a suppression of the renin-angiotensin-aldosterone system. These combined effects result in a decrease in blood pressure and myocardial oxygen demand, making it an effective agent for hypertension and angina. The experimental models and protocols described provide a framework for the continued investigation and understanding of this compound and other beta-adrenergic antagonists in the context of cardiovascular drug development.

References

The Synthesis and Chemical Profile of Nadolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nadolol is a non-selective beta-adrenergic receptor antagonist widely utilized in the management of hypertension, angina pectoris, and cardiac arrhythmias. Its unique chemical structure, characterized by a cis-diol functionality on a tetrahydronaphthalene ring system, imparts specific physicochemical properties that influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the primary synthesis pathway of this compound, its detailed chemical properties, and the analytical methodologies employed for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and pharmaceutical scientists engaged in the development and analysis of beta-blocking agents.

Chemical Properties of this compound

This compound is a white crystalline powder.[1] Its chemical and physical properties are summarized in the table below, providing a quantitative basis for its behavior in biological and pharmaceutical systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₇NO₄ | [2] |

| Molecular Weight | 309.4 g/mol | [2] |

| Melting Point | 124-136 °C | [2][3] |

| pKa | 9.67 (at 25°C) | |

| LogP (Octanol/Water) | 0.71 - 1.2 | |

| Solubility | Freely soluble in ethanol and propylene glycol; soluble in hydrochloric acid; slightly soluble in water and chloroform; very slightly soluble in sodium hydroxide; practically insoluble in acetone, benzene, ether, and hexane. | |

| Appearance | White crystalline powder |

Synthesis Pathway of this compound

The most common synthetic route to this compound commences with the starting material 5,8-dihydro-1-naphthol. The pathway involves a series of chemical transformations to introduce the characteristic side chain and the cis-diol functionality.

References

Pharmacokinetics of Nadolol in Various Animal Models: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of nadolol, a non-selective beta-adrenergic receptor blocker, across various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species is critical for the interpretation of toxicology studies and the extrapolation of data to human clinical trials. This document synthesizes available data, presents it in a structured format, details experimental methodologies, and visualizes key processes to support drug development efforts.

Executive Summary

This compound exhibits unusual and significant species-dependent differences in its pharmacokinetic profile, particularly in its absorption. While it is almost completely absorbed orally in dogs, other species, including rodents and monkeys, show markedly lower absorption rates.[1][2] The drug is characterized by its hydrophilic nature, low plasma protein binding, and limited penetration of the central nervous system.[3][4][5] A key feature of this compound is its lack of significant hepatic metabolism; it is primarily excreted unchanged by the kidneys. This guide collates quantitative data from multiple studies to provide a comparative view of this compound's behavior in key preclinical animal models.

Pharmacokinetic Profile of this compound

The following sections detail the absorption, distribution, metabolism, and excretion of this compound in various animal species.

Absorption

The oral absorption of this compound shows profound differences among species, a critical consideration for preclinical model selection. Dogs exhibit nearly complete absorption, which is in stark contrast to the partial absorption observed in rodents and primates. In rats, the poor absorption is not limited by the rate of dissolution or solubility.

Table 1: Oral Absorption of [14C]this compound in Various Species

| Species | Oral Dose | Percent Absorbed | Reference |

| Dog | 10 - 75 mg/kg | 88 - 104% | |

| Monkey (Macaca mulatta) | 2 - 75 mg/kg | ~30% (average max) | |

| Monkey (Macaca mulatta) | 10 mg/kg | 12 - 44% | |

| Rat | 20 mg/kg | 13.7 - 17.5% | |

| Mouse | 20 mg/kg | < 25% | |

| Hamster | 20 mg/kg | < 25% | |

| Rabbit | 20 mg/kg | < 25% |

The significant divergence in absorption is a key finding, visualized below.

Distribution

This compound is a hydrophilic compound, which influences its distribution characteristics. It has a relatively large volume of distribution, suggesting extravascular distribution.

-

Protein Binding : this compound exhibits low binding to plasma proteins. In human serum, binding is approximately 30% and is primarily to alpha-1-acid glycoprotein. One study in humans reported a binding range of 4% to 27%.

-

Central Nervous System (CNS) Penetration : Consistent with its hydrophilic nature, this compound penetrates the CNS to a very limited extent. Whole-body autoradiography in rats demonstrated that, unlike the lipophilic beta-blocker propranolol, this compound does not significantly accumulate in the brain.

Table 2: Distribution Parameters of this compound

| Parameter | Species | Value | Reference |

| Protein Binding | Human | ~14 - 30% | |

| CNS Penetration | Rat | Slight to none | |

| Volume of Distribution (Vd) | Human | ~2.0 L/kg |

Note: Human data is provided as a reference point for preclinical comparison.

Metabolism

This compound is not significantly metabolized in the liver. While it may undergo some first-pass metabolism, the parent drug is the primary circulating and excreted compound. Studies have identified only minimal amounts of metabolites, which are not considered clinically relevant. This lack of metabolism means that drug-drug interactions involving hepatic enzyme systems like CYP450 are unlikely.

Excretion

The primary route of elimination for this compound is renal excretion, with the majority of the drug being excreted unchanged in the urine and feces. The proportion of drug eliminated via urine versus feces depends on the route of administration, which is directly related to the fraction of the dose absorbed.

Table 3: Excretion of this compound (Human Data)

| Route of Administration | % of Dose in Urine | % of Dose in Feces | Time Period | Reference |

| Intravenous | ~60 - 73% | ~15 - 23% | 72 hours | |

| Oral | ~25% | ~77% | Not Specified |

Summary of Pharmacokinetic Parameters

The long elimination half-life of this compound supports once-daily dosing regimens.

Table 4: Key Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Reference |

| Half-Life (t½) | Human | 14 - 24 hours | |

| Oral Bioavailability | Human | ~30% | |

| Oral LD50 | Mouse | 4500 mg/kg |

Note: Human data is provided as a reference point for preclinical comparison.

Experimental Protocols

The data presented in this guide were generated using established methodologies in pharmacokinetic research. A typical workflow for an animal pharmacokinetic study of this compound is outlined below.

Animal Models

Studies have utilized several common laboratory animal species, including mice, rats (Wistar, Sprague-Dawley), hamsters, rabbits, beagle dogs, and monkeys (Macaca mulatta). The choice of model is critical, given the species differences in absorption.

Drug Administration and Sample Collection

-

Formulation and Dosing : this compound has been administered orally via gavage as either a solution or a suspension. For excretion and mass balance studies, radiolabeled [14C]this compound is often used. Intravenous administration is used to determine absolute bioavailability and intrinsic clearance pathways.

-

Sample Collection : Blood samples are typically collected at predetermined time points post-dose to characterize the plasma concentration-time profile. Urine and feces are collected over extended periods (e.g., 72 hours) to determine the routes and extent of excretion.

Bioanalytical Methodology: HPLC-MS/MS

A sensitive and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been described for the quantification of this compound in rat plasma.

-

Sample Pretreatment : Liquid-liquid extraction using ethyl acetate is an effective method for isolating this compound from the plasma matrix.

-

Chromatography : Separation is achieved on a C18 reverse-phase column (e.g., Agilent Zorbax XDB C18, 150 mm × 4.6 mm, 3.5 μm).

-

Mobile Phase : An isocratic mobile phase consisting of 10 mM ammonium formate and acetonitrile (e.g., 20:80 v/v) is used with a flow rate of approximately 0.5 mL/min.

-

Detection : Quantification is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. The transition for this compound is m/z 310.20 → 254.10.

-

Internal Standard : A deuterated analog, such as this compound-d9, is used as the internal standard to ensure accuracy and precision.

Conclusion

The pharmacokinetics of this compound are distinguished by several key features: a lack of significant metabolism, primary renal excretion of the parent drug, and most notably, a profound species-dependent difference in oral absorption. The near-complete absorption in dogs contrasts sharply with the poor absorption in rodents and monkeys. This highlights the critical importance of selecting appropriate animal models in the preclinical development of this compound and related compounds. The detailed data and protocols summarized in this guide serve as a vital resource for scientists and researchers, enabling more informed study design and data interpretation in the field of drug development.

References

- 1. Absorption of the beta-adrenergic-blocking agent, this compound, by mice, rats, hamsters, rabbits, dogs, monkeys, and man: an unusual species difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. Autoradiography of this compound and propranolol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Characteristics of Nadolol to Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetics of Nadolol to beta-adrenergic receptors (β-ARs). This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2][3][4] This document consolidates available quantitative data, details common experimental protocols for assessing binding parameters, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity and Kinetics of this compound

The interaction of this compound with β1-AR and β2-AR is characterized by its binding affinity (Ki) and its kinetic parameters, the association rate constant (kon) and the dissociation rate constant (koff).

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (this compound) and its receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The available data for this compound's binding affinity at human β1 and β2 adrenergic receptors is summarized in the table below.

| Receptor Subtype | pKi | Ki (nM) | Reference |

| β1-Adrenergic Receptor | 7.23 ± 0.04 | 58.88 | |

| β2-Adrenergic Receptor | 8.60 ± 0.07 | 2.51 |

Note: Ki values were calculated from the provided pKi values using the formula Ki = 10^(-pKi) * 10^9.

These data indicate that this compound has a higher affinity for the β2-adrenergic receptor compared to the β1-adrenergic receptor.

Binding Kinetics

Binding kinetics describe the rate at which a ligand binds to and dissociates from its receptor. While specific, high-resolution kinetic constants for this compound are not widely published, available literature suggests that this compound possesses relatively slow association (on-rate) and dissociation (off-rate) kinetics.

| Parameter | Value |

| Association Rate (kon) | ~10^7 M⁻¹min⁻¹ |

| Dissociation Rate (koff) | ~0.1 min⁻¹ |

This kinetic profile suggests a prolonged duration of receptor occupancy, which may contribute to its long-lasting therapeutic effects.[3]

Experimental Protocols for Determining Binding Parameters

The quantitative data presented above are typically determined using radioligand binding assays. These assays are considered the gold standard for characterizing ligand-receptor interactions due to their sensitivity and reproducibility. Below is a detailed methodology for a competitive radioligand binding assay used to determine the Ki of a test compound like this compound.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (with known high affinity for the receptor) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human β1 or β2 adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity β-adrenergic receptor antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).

-

Unlabeled Ligand (Competitor): this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Propranolol).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Assay Procedure

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

Perform the assay in microtiter plates.

-

To each well, add the following in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of this compound (the competitor).

-

For determining non-specific binding, add a saturating concentration of the non-specific binding control instead of this compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of the high-concentration unlabeled ligand) from the total binding (counts in the absence of the competitor) for each concentration of this compound.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations of Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

This compound, as a beta-blocker, antagonizes the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by endogenous catecholamines like epinephrine and norepinephrine.

References

Investigating Nadolol as an Inverse Agonist at Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadolol is a non-selective beta-adrenergic receptor antagonist widely used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] Beyond its established role as a competitive antagonist that blocks the binding of endogenous catecholamines like epinephrine and norepinephrine, this compound also exhibits inverse agonist properties.[1] This technical guide provides an in-depth exploration of this compound's inverse agonism at β1 and β2-adrenergic receptors, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Inverse agonism refers to the ability of a ligand to bind to a G-protein coupled receptor (GPCR) and reduce its basal or constitutive activity, a phenomenon observed in many receptor systems, including the β-adrenergic receptors.[4] This is in contrast to a neutral antagonist, which only blocks the action of an agonist without affecting the receptor's basal activity. The inverse agonist activity of β-blockers like this compound may contribute to their therapeutic effects, particularly in chronic conditions characterized by elevated sympathetic tone.

This guide is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacological characterization of this compound and other β-blockers with inverse agonist properties.

Quantitative Data: this compound's Interaction with Beta-Adrenergic Receptors

The following tables summarize the available quantitative data on this compound's binding affinity and its effects on basal signaling at β1 and β2-adrenergic receptors.

Table 1: Binding Affinity of this compound at Human Beta-Adrenergic Receptors

| Parameter | Receptor Subtype | Value | Reference |

| Kd (nM) | β2 | 2.5 | |

| pKi | β1 | 7.26 |

Table 2: Functional Inverse Agonist Activity of this compound

| Assay | Receptor Subtype | Cell Line | Effect | Reference |

| Basal cAMP levels | β2 | HEK293 | Decrease after 5 minutes of treatment |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inverse agonism. Below are protocols for two key experiments used to characterize this compound's activity at beta-receptors.

Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors by measuring its ability to displace a radiolabeled antagonist.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing either the human β1 or β2-adrenergic receptor.

-

Radioligand: 125I-Cyanopindolol (125I-CYP) or [3H]dihydroalprenolol ([3H]DHA), non-selective β-adrenergic receptor antagonists.

-

Competitor: this compound.

-

Non-specific Binding Control: Propranolol (at a high concentration, e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Whatman GF/C or equivalent, pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:

-

50 µL of assay buffer or this compound at various concentrations (e.g., 10-11 to 10-5 M).

-

50 µL of radioligand (e.g., 125I-CYP at a concentration close to its Kd).

-

150 µL of cell membrane suspension (containing 10-50 µg of protein).

-

For total binding wells, add 50 µL of assay buffer instead of this compound.

-

For non-specific binding wells, add 50 µL of a high concentration of propranolol (e.g., 1 µM).

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for assessing this compound's inverse agonist efficacy via a cAMP accumulation assay.

Signaling Pathways

This compound exerts its effects by modulating the signaling pathways downstream of β1 and β2-adrenergic receptors.

Beta-1 Adrenergic Receptor Signaling Pathway

The β1-adrenergic receptor primarily couples to the stimulatory G-protein, Gs. Activation of Gs leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to a physiological response (e.g., increased heart rate and contractility). Inverse agonists like this compound bind to the inactive state of the receptor, reducing the basal level of Gs activation and subsequent cAMP production.

Caption: Canonical signaling pathway of the β1-adrenergic receptor and the inhibitory effect of this compound.

Beta-2 Adrenergic Receptor Signaling Pathway

Similar to the β1 receptor, the β2-adrenergic receptor canonically couples to Gs, leading to cAMP production and PKA activation. However, under certain conditions, the β2-adrenergic receptor can also couple to the inhibitory G-protein, Gi. Gi activation inhibits adenylyl cyclase, thereby reducing cAMP levels. This compound, as an inverse agonist, stabilizes the inactive state of the β2 receptor, reducing its basal signaling through both Gs and potentially influencing any basal Gi coupling.

Caption: Dual signaling potential of the β2-adrenergic receptor and the inhibitory role of this compound.

Conclusion

This compound's pharmacological profile extends beyond simple receptor blockade to include inverse agonism at both β1 and β2-adrenergic receptors. This property, characterized by the reduction of the receptor's basal constitutive activity, can be quantified using radioligand binding and functional assays such as cAMP accumulation measurements. Understanding the detailed mechanisms of this compound's action, including its influence on downstream signaling pathways, is critical for the rational design of new therapeutics and for optimizing the clinical use of existing beta-blockers. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound and other GPCR-targeting compounds.

References

Nadolol in Cardiovascular Research: A Technical Guide to its Mechanisms and Experimental Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nadolol is a long-acting, non-selective beta-adrenergic receptor antagonist utilized clinically for conditions like hypertension and angina pectoris.[1][2][3] Beyond its therapeutic applications, this compound serves as a critical pharmacological tool in fundamental cardiovascular research. Its properties—non-selective β1/β2 blockade, lack of intrinsic sympathomimetic activity (ISA), and minimal membrane-stabilizing activity—make it an ideal agent for investigating the role of the β-adrenergic system in cardiac physiology and pathophysiology.[4][5] This guide details this compound's mechanism of action, summarizes key quantitative data from foundational studies, outlines experimental protocols, and provides visual representations of its role in cellular signaling and experimental design.

Core Mechanism of Action: β-Adrenergic Blockade

This compound exerts its effects by competitively and non-selectively blocking β1- and β2-adrenergic receptors. In the cardiovascular system, this has several key consequences:

-

β1-Receptor Blockade (Cardiac): Located primarily in the heart, β1-receptors, when stimulated by catecholamines (e.g., norepinephrine, epinephrine), activate a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). This compound's antagonism of β1-receptors inhibits this entire pathway, leading to reduced heart rate, decreased myocardial oxygen demand, and stabilized cardiac electrical activity.

-

β2-Receptor Blockade (Vascular & Bronchial): β2-receptors are found in vascular and bronchial smooth muscle. Their stimulation typically leads to vasodilation and bronchodilation. This compound's blockade of these receptors can lead to vasoconstriction and bronchoconstriction, which are important considerations in both clinical use and experimental design.

-

Renin-Angiotensin System: β1-receptor blockade in the kidney's juxtaglomerular apparatus inhibits the release of renin. This suppresses the entire renin-angiotensin-aldosterone system, contributing to this compound's antihypertensive effect by reducing angiotensin II-mediated vasoconstriction and aldosterone-mediated water retention.

The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacological & Physiological Data

This compound's utility in research is grounded in its well-characterized and quantifiable effects on various cardiovascular parameters.

| Parameter | Value | Receptor/Transporter | Species/System | Reference |

| Kd | 59 nM | β1-Adrenergic Receptor | Human | |

| pKB | ~6.5 - 7.0 | β1-Adrenergic Receptor | Ferret (ventricular myocardium) | |

| Km | 84 µM | OATP1A2 (Transporter) | Human (HEK293 cells) |

Note: pKB is the negative logarithm of the antagonist's dissociation constant. A higher value indicates higher affinity.

| Parameter | Change with this compound (0.02 mg/kg IV) | Significance | Reference |

| Resting Heart Rate | 71 → 65 beats/min | P < 0.02 | |

| Atrioventricular (AV) Conduction Time (A-H interval) | Increased by 12 msec | P < 0.001 | |

| Atrial Refractoriness | Increased by 10 msec | P < 0.02 | |

| AV Nodal Effective Refractory Period | Increased by 45 msec | P < 0.02 | |

| AV Nodal Functional Refractory Period | Increased by 21 msec | P < 0.02 |

| Model | Parameter | Effect of this compound | Reference |

| Hypertensive Patients | Supine Heart Rate | ~20% decrease | |

| Hypertensive Patients | Diastolic Blood Pressure | ~9% decrease | |

| Normal Rats | Renal Blood Flow | Maintained (unchanged) | |

| Rats with Congestive Heart Failure | Renal Blood Flow | Maintained (unchanged) | |

| CPVT Patients (Exercise Test) | Maximum Heart Rate | 122 ± 21 bpm (vs. 139 ± 24 bpm with β1-selective blockers) |

Experimental Protocols & Research Applications

This compound is employed across a range of in vivo, ex vivo, and in vitro models to dissect cardiovascular mechanisms.

This protocol is adapted from a study assessing the anti-arrhythmic efficacy of this compound in patients with Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).

Objective: To compare the incidence and severity of ventricular arrhythmias during exercise in CPVT patients while untreated, on a β1-selective blocker, and on this compound.

Methodology:

-

Patient Cohort: 34 CPVT patients (genetically confirmed or clinically diagnosed).

-

Study Design: A crossover study design involving three phases for each patient.

-

Phase 1 (Baseline): Patients perform a bicycle exercise stress test with no β-blocker treatment.

-

Phase 2 (β1-Selective Blocker): Patients are treated with a β1-selective blocker (e.g., atenolol, bisoprolol) for >6 weeks before repeating the exercise stress test.

-

Phase 3 (this compound): After a washout period, patients are treated with this compound for >6 weeks and perform a final exercise stress test.

-

Exercise Protocol:

-

Begin with a 2-minute warm-up.

-

Increase workload incrementally (e.g., every 2 minutes) until exhaustion, intolerable symptoms, or target heart rate is achieved.

-

Continuously monitor 12-lead ECG throughout the test and recovery.

-

-

Data Analysis:

-

Record resting and maximum heart rate for each phase.

-

Score the severity of ventricular arrhythmias observed during each test (e.g., 1=single ventricular extrasystoles, 2=bigeminy, 3=couplets, 4=non-sustained or sustained VT).

-

Compare arrhythmia scores and heart rate data across the three phases using appropriate statistical tests.

-

The workflow for this type of clinical research protocol is visualized below.

This protocol is a synthesized methodology based on classic studies using isolated cardiac tissues to assess the direct effects of this compound on myocardial electrophysiology.

Objective: To determine the direct effects of this compound on action potential characteristics in isolated mammalian cardiac tissue.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rabbit and rapidly excise the heart.

-

Place the heart in oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C.

-

Dissect specific tissues of interest, such as right atrial muscle, ventricular papillary muscle, or Purkinje fibers.

-

-

Experimental Setup:

-

Mount the dissected tissue in a temperature-controlled organ bath continuously superfused with oxygenated Tyrode's solution.

-

Stimulate the tissue at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

-

-

Intracellular Recording:

-

Using a glass microelectrode filled with 3 M KCl, impale a cardiac myocyte to record intracellular action potentials.

-

Record baseline parameters: Action Potential Amplitude (APA), Maximum Rate of Depolarization (Vmax), and Action Potential Duration (APD).

-

-

This compound Application:

-

After a stable baseline recording is established, switch the superfusion solution to one containing a known concentration of this compound (e.g., 1 µM, 5 µM, 15 µM).

-

Allow the tissue to equilibrate with the drug for at least 20-30 minutes.

-

-

Data Acquisition and Analysis:

-

Record action potentials at each concentration of this compound.

-

Measure changes in APA, Vmax, and APD compared to baseline.

-

Construct concentration-response curves to determine the potency of this compound's effects.

-

Conclusion

This compound is an invaluable tool in cardiovascular research, providing a reliable method for inducing non-selective β-adrenergic blockade. Its well-defined effects on cardiac electrophysiology, hemodynamics, and cellular signaling allow researchers to precisely investigate the sympathetic nervous system's contribution to cardiovascular health and disease. The quantitative data and established experimental protocols associated with this compound continue to support its use as a standard antagonist in studies ranging from molecular pharmacology to in vivo disease models.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. The effects of this compound on various cardiac tissues in normoxia, and on atrial muscle in simulated ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

In Vitro Pharmacodynamics of Nadolol on Cardiac Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nadolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic efficacy is primarily attributed to its blockade of β1 and β2-adrenergic receptors in cardiac tissue, leading to negative chronotropic and inotropic effects.[1] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound on cardiac cells. It summarizes key quantitative data on its receptor binding and electrophysiological effects, details relevant experimental protocols, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

This compound is a long-acting, non-selective beta-blocker that lacks intrinsic sympathomimetic activity and membrane-stabilizing properties at therapeutic concentrations.[2] Its primary mechanism of action involves the competitive antagonism of catecholamines at β1 and β2-adrenergic receptors.[1] In the heart, β1-adrenergic receptors are predominant and their stimulation by catecholamines leads to an increase in heart rate, contractility, and conduction velocity through the adenylyl cyclase-cAMP-protein kinase A (PKA) signaling cascade.[3] β2-adrenergic receptors are also present in the heart and contribute to these effects, although to a lesser extent. By blocking these receptors, this compound effectively reduces myocardial oxygen demand and controls heart rate, making it a valuable agent in the treatment of various cardiovascular diseases. Understanding the precise in vitro pharmacodynamic profile of this compound on cardiac cells is crucial for elucidating its therapeutic and potential proarrhythmic effects.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the effects of this compound on cardiac cells in vitro.

Table 1: Beta-Adrenergic Receptor Binding Affinity of this compound

| Receptor Subtype | Tissue/Cell Type | Radioligand | Ki (nM) | pA2 | Reference |

| β1-Adrenergic | Not Specified | Not Specified | Not Specified | 7.4 | |

| β2-Adrenergic | Not Specified | Not Specified | Not Specified | 6.0 |

Table 2: Electrophysiological Effects of this compound on Cardiac Cells

| Cell/Tissue Type | Parameter | Concentration (µM) | Effect | Reference |

| Isolated Rabbit Atrial & Ventricular Muscle | Action Potential Amplitude | 4.84 | No effect | |

| 14.5 | Significant reduction | |||

| Maximum Rate of Depolarization (Vmax) | 4.84 | No effect | ||

| 14.5 | Significant reduction | |||

| Action Potential Duration (APD) | 1.61 - 14.5 | No change | ||

| Isolated Rabbit Purkinje Fibers | Action Potential Amplitude | 1.61 | Small reduction | |

| 4.84 | No further reduction | |||

| Human iPSC-derived Cardiomyocytes (hiPSC-CMs) | Corrected Field Potential Duration (cFPD) | Not Specified | No significant effect |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro pharmacodynamics of this compound on cardiac cells.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors in cardiac tissue membranes using a competition binding assay with a non-selective radioligand such as [3H]-dihydroalprenolol ([3H]-DHA) or 125I-cyanopindolol (125I-CYP).

3.1.1. Cardiac Membrane Preparation

-

Excise fresh or frozen ventricular tissue from a suitable animal model (e.g., rat, rabbit) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Mince the tissue and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation step.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

3.1.2. Competition Binding Assay

-

In a 96-well plate, add a constant concentration of radioligand (e.g., 1-2 nM [3H]-DHA).

-

Add increasing concentrations of unlabeled this compound (e.g., 10-10 to 10-4 M).

-

To determine non-specific binding, add a high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol) to a set of wells.

-

Initiate the binding reaction by adding the cardiac membrane preparation (e.g., 50-100 µg of protein).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a generalized method for recording action potentials and specific ion channel currents from isolated adult ventricular myocytes.

3.2.1. Cardiomyocyte Isolation

-

Excise the heart from an anesthetized animal (e.g., guinea pig, rabbit) and cannulate the aorta for Langendorff perfusion.

-

Perfuse the heart with a Ca2+-free Tyrode's solution containing collagenase and protease to digest the extracellular matrix.

-

After digestion, mince the ventricular tissue and gently triturate to release individual cardiomyocytes.

-

Store the isolated myocytes in a high-K+ storage solution at room temperature.

3.2.2. Electrophysiological Recording

-

Place an aliquot of the cell suspension in a recording chamber mounted on the stage of an inverted microscope.

-

Superfuse the cells with an external solution (e.g., Tyrode's solution) at a physiological temperature (e.g., 35-37°C).

-

Fabricate patch pipettes from borosilicate glass capillaries with a tip resistance of 2-5 MΩ when filled with the internal solution.

-

Internal Solution for Action Potential Recording (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP, pH adjusted to 7.2 with KOH.

-

External Solution for Action Potential Recording (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

For Action Potential Recording (Current-Clamp):

-

Record spontaneous or elicited action potentials by injecting brief suprathreshold current pulses.

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.

-

Measure changes in action potential parameters such as amplitude, duration at 50% and 90% repolarization (APD50, APD90), and maximum upstroke velocity (Vmax).

-

-

For Ion Channel Current Recording (Voltage-Clamp):

-

Use specific voltage protocols to isolate and record individual ion currents (e.g., L-type Ca2+ current (ICa,L), rapid and slow delayed rectifier K+ currents (IKr, IKs)).

-

Apply this compound and measure the dose-dependent effects on the peak current amplitude and kinetics of the specific ion channels.

-

Signaling Pathways

This compound's primary pharmacodynamic effect is the blockade of β-adrenergic receptor signaling. Additionally, chronic this compound exposure may lead to adaptive changes in receptor expression.

Canonical Beta-Adrenergic Signaling Pathway Blockade

This compound competitively inhibits the binding of norepinephrine and epinephrine to β1 and β2-adrenergic receptors, which are Gs-protein coupled receptors. This blockade prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP). The subsequent decrease in protein kinase A (PKA) activity leads to reduced phosphorylation of key downstream targets in cardiac myocytes, including L-type calcium channels and phospholamban, resulting in decreased heart rate and contractility.

Experimental Workflow for In Vitro Electrophysiology

The following diagram illustrates a typical workflow for assessing the electrophysiological effects of this compound on isolated cardiac myocytes.

Putative Signaling Pathway for this compound-Induced β1-AR Up-regulation

Chronic exposure to beta-blockers can lead to an up-regulation of β-adrenergic receptors. While the precise mechanism in cardiac cells is not fully elucidated, studies in other cell types suggest a potential pathway involving Protein Kinase C (PKC).

Conclusion

This compound exerts its primary pharmacodynamic effects on cardiac cells through the competitive blockade of β1 and β2-adrenergic receptors. This leads to a reduction in the downstream cAMP-PKA signaling cascade and subsequent negative chronotropic and inotropic effects. In vitro electrophysiological studies have demonstrated that at higher concentrations, this compound can directly affect cardiac action potential characteristics, such as reducing the amplitude and maximum rate of depolarization. The provided experimental protocols offer a foundation for further investigation into the detailed mechanisms of this compound's action on cardiac ion channels and receptor binding kinetics. The visualization of the signaling pathways provides a clear framework for understanding its molecular interactions within cardiomyocytes. This technical guide serves as a valuable resource for the continued research and development of beta-adrenergic antagonists in cardiovascular medicine.

References

- 1. Isoproterenol antagonizes prolongation of refractory period by the class III antiarrhythmic agent E-4031 in guinea pig myocytes. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of (3H)dihydroalprenolol to beta adrenoceptors of cells isolated from adult rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

An In-depth Technical Guide on the Lipophilicity of Nadolol and its Penetration of the Blood-Brain Barrier

Introduction

Nadolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its therapeutic effects are primarily mediated by blocking beta-1 receptors in the heart and beta-2 receptors in bronchial and vascular musculature.[3] A critical physicochemical property governing the pharmacokinetic and pharmacodynamic profile of any drug is its lipophilicity. This parameter significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME).

For drugs targeting the central nervous system (CNS), or for those where CNS side effects are a concern, the ability to cross the blood-brain barrier (BBB) is of paramount importance. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. A drug's ability to penetrate this barrier is largely dictated by its physicochemical properties, with lipophilicity playing a key role.

This technical guide provides a comprehensive overview of the lipophilicity of this compound and its subsequent limited penetration of the blood-brain barrier. It includes quantitative data, a comparison with other beta-blockers, and a description of the experimental methodologies used to determine these characteristics, aimed at researchers, scientists, and professionals in drug development.

Lipophilicity of this compound

Lipophilicity, the affinity of a molecule for a lipidic environment, is a crucial determinant of a drug's interaction with biological membranes. It is most commonly quantified by the partition coefficient (P), which measures the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octan-1-ol and water, at equilibrium. The logarithm of this ratio is denoted as logP.[4]

-

A positive logP value indicates higher lipophilicity (greater affinity for the lipid phase).[4]

-

A negative logP value indicates higher hydrophilicity (greater affinity for the aqueous phase).

-

A logP of 0 indicates equal distribution between the two phases.

This compound is characterized as a hydrophilic, or water-soluble, compound with low lipid solubility. This is reflected in its low octanol-water partition coefficient.

Quantitative Lipophilicity Data for this compound

The experimentally determined logP values for this compound are consistently low, confirming its hydrophilic nature.

| Parameter | Value | Reference |

| LogP | 0.81 | |

| LogP | 0.71 |

Comparative Lipophilicity of Beta-Blockers

The lipophilicity of beta-blockers varies significantly across the class, which accounts for the differences in their pharmacokinetic profiles, particularly concerning CNS penetration and associated side effects. This compound is among the most hydrophilic agents in this class.

| Beta-Blocker | Lipophilicity Classification | LogP Value |

| Propranolol | High | 3.0 to 3.48 |

| Metoprolol | Moderate | 1.88 |

| Pindolol | High | 1.75 |

| Timolol | High | 1.99 |

| Bisoprolol | Moderate | 1.95 |

| Atenolol | Low / Hydrophilic | 0.16 |

| This compound | Low / Hydrophilic | 0.71 to 0.81 |

Blood-Brain Barrier Penetration

The BBB restricts the passage of substances from the bloodstream into the brain. For a drug to cross the BBB via passive diffusion, it generally needs to be a small, uncharged molecule with a sufficient degree of lipophilicity. Highly hydrophilic drugs like this compound exhibit limited ability to cross this barrier.

Another critical factor influencing brain penetration is the presence of active efflux transporters at the BBB, such as P-glycoprotein (P-gp). These transporters actively pump substrates from the endothelial cells of the BBB back into the bloodstream, further limiting their brain accumulation. Research has shown that this compound is a substrate of P-gp, which contributes to its low brain penetration.

The extent of BBB penetration is often quantified by the brain-to-plasma concentration ratio (B/P ratio).

Quantitative BBB Penetration Data

In vivo animal studies have confirmed the low concentration of this compound in the brain relative to other beta-blockers.

| Beta-Blocker | Brain-to-Blood/Plasma Ratio | Lipophilicity | Reference |

| Propranolol | 15:1 to 33:1 (in humans) | High | |

| Atenolol | 0.2:1 (in humans) | Low | |

| This compound | Minimal amounts detected in brain tissue relative to blood | Low |

A study in mice demonstrated that after a week of daily oral treatment, the concentration of this compound in various brain regions (cortex, hypothalamus, brainstem, and cerebellum) was significantly lower than that of the lipophilic beta-blocker propranolol.

dot

Caption: Factors limiting this compound's BBB penetration.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP)

While various methods exist, including chromatographic techniques, the shake-flask method remains the standard for LogP determination.

Protocol: Shake-Flask Method

-

Preparation of Phases: Octan-1-ol and an aqueous buffer (typically phosphate buffer at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

-

Analyte Preparation: A stock solution of this compound is prepared in the aqueous buffer.

-

Partitioning: A known volume of the this compound stock solution is added to a known volume of the pre-saturated octan-1-ol in a suitable vessel (e.g., a separatory funnel or centrifuge tube).

-

Equilibration: The mixture is agitated (e.g., shaken or vortexed) for a set period (e.g., 1-2 hours) to allow the this compound to partition between the two phases and reach equilibrium. The vessel is then centrifuged to ensure complete phase separation.

-

Concentration Measurement: The concentration of this compound in the aqueous phase is measured. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this quantification. The concentration in the octan-1-ol phase can be determined by mass balance or direct measurement.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. The LogP is then calculated as the base-10 logarithm of P.

dot

Caption: Workflow for LogP determination via shake-flask.

In Vivo Assessment of Blood-Brain Barrier Penetration

In vivo studies in animal models provide the most definitive measure of a drug's ability to penetrate the BBB.

Protocol: In Vivo Brain-to-Plasma Ratio Determination in Mice

-

Animal Model: Adult mice (e.g., C57BL/6) are used for the study.

-

Drug Administration: this compound is administered to the mice, typically via oral gavage, at a specified dose. A cohort of animals is used for each time point to be studied.

-

Sample Collection: At predetermined time points after administration (e.g., 1, 2, 4, 6 hours), animals are anesthetized. Blood is collected via cardiac puncture into tubes containing an anticoagulant. Immediately following blood collection, the animals are euthanized, and the brains are harvested.

-

Sample Processing:

-

Plasma: Blood samples are centrifuged to separate the plasma.

-

Brain: Brains are rinsed with saline, blotted dry, weighed, and then homogenized in a specific volume of buffer to create a uniform brain homogenate.

-

-

Drug Extraction and Analysis:

-

A solid-phase extraction (SPE) or liquid-liquid extraction is performed on both the plasma samples and the brain homogenate to isolate the drug and remove interfering substances.

-

The concentration of this compound in the extracts is quantified using a sensitive analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An internal standard (e.g., a deuterated version of the drug) is used to ensure accuracy.

-

-

Calculation: The brain-to-plasma concentration ratio (B/P) is calculated for each time point by dividing the concentration of this compound in the brain homogenate (ng/g of tissue) by the concentration in the plasma (ng/mL).

dot

Caption: Workflow for in vivo BBB penetration study.